4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both bromine and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromo-2,3-dihydropyridazin-3-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include corresponding oxides.
Reduction: Products include corresponding reduced derivatives.
Scientific Research Applications
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(1-chloro-2,2,2-trifluoroethyl)-1-ethoxybenzene: Contains a similar trifluoroethyl group but differs in the aromatic ring structure.
4-Bromo-2,2,2-trifluoroacetophenone: Contains a trifluoromethyl group and a bromine atom but differs in the ketone functional group.
Uniqueness
4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a bromine atom and a trifluoroethyl group within a dihydropyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKUARWBLGNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(N=C1)CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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